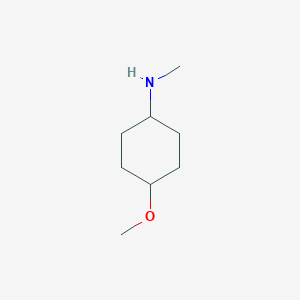

(4-Methoxy-cyclohexyl)-methyl-amine

説明

(4-Methoxy-cyclohexyl)-methyl-amine , also known as 4-methylcyclohexylmethanol (MCHM) , is an organic compound with the chemical formula CH₃C₆H₁₀CH₂OH . It falls into the category of saturated higher alicyclic primary alcohols . Both cis and trans isomers exist, depending on the relative positions of the methyl (CH₃) and hydroxymethyl (CH₂OH) groups on the cyclohexane ring. Commercial samples of MCHM consist of a mixture of these isomers along with other components that vary by supplier. The trans isomer has a particularly low odor threshold and a more licorice-like quality compared to the less detectable cis isomer .

Synthesis Analysis

MCHM was first prepared in 1908 via the Bouveault–Blanc reduction of a methylcyclohexanecarboxylate ester. Additionally, it is produced as a byproduct (approximately 1% ) during the hydrogenation of dimethyl terephthalate, a step in the production of cyclohexanedimethanol .

Molecular Structure Analysis

The molecular formula of MCHM is C₈H₁₆O , with a molar mass of 128.215 g/mol . It appears as a colorless oil with a faint mint-like alcohol odor. The trans isomer has a particularly low odor threshold, approximately 7 ppb in water , and exhibits a more licorice-like quality .

Chemical Reactions Analysis

MCHM is only slightly soluble in water but highly soluble in various organic solvents. Its solubility in water is similar to that of 1-octanol (approximately 2.3 grams per liter ). While it has been patented for use in air fresheners , its chemical reactivity and reactions are not extensively documented .

科学的研究の応用

Polymer Chemistry

(Devaine-Pressing et al., 2015) discuss the use of amine-bis(phenolate) chromium(III) chloride complexes in the copolymerization of cyclohexene oxide and carbon dioxide. These catalysts, which incorporate tetradentate amine-bis(phenolate) ligands, are capable of yielding low molecular weight polycarbonate with narrow dispersities.

Pharmaceutical Research

(Goldschmidt & Modderman, 2010) studied N-alkylated biphenyl-4 and 4-cyclohexyl phenyl-substituted amines for their pharmacological activities. These include derivatives of (biphenyl-4)-methylamine, β-(biphenyl-4)-ethylamine, and 4-(cyclohexyl phenyl)-methylamine.

Chemical Synthesis and Analysis

(Fujita et al., 2004) explored the nucleophilic substitution reaction of cyclohexenyl iodonium salts and the regioselectivity of nucleophilic addition to the cyclohexyne intermediate. Their work has implications for the synthesis of complex organic molecules, including those with cyclohexyl groups.

Molecular Docking Studies

(Haribabu et al., 2015) conducted a study synthesizing acyl thiourea compounds from cyclohexanecarbonyl isothiocyanate and primary amines, including 4-methoxy aniline. These compounds demonstrated anti-oxidant and anti-haemolytic activities and were screened against enzymes targeting tuberculosis and cancer in silico molecular docking studies.

Catalysis in Organic Synthesis

(Uozumi et al., 2004) achieved catalytic asymmetric allylic amination of cycloalkenyl carbonates with dibenzylamines in water using a palladium complex. This study is significant in the field of asymmetric synthesis, which is crucial in pharmaceutical chemistry.

Medicinal Chemistry

(Flores et al., 2008) reported on the synthesis of compounds using primary amines including 4-methoxy aniline. These compounds are of interest in medicinal chemistry due to their potential biological activities.

特性

IUPAC Name |

4-methoxy-N-methylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-9-7-3-5-8(10-2)6-4-7/h7-9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBUSNXOOCDOHST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(CC1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

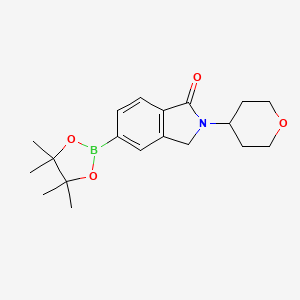

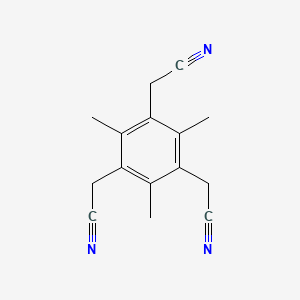

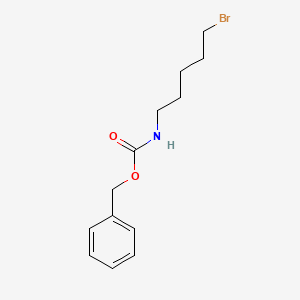

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

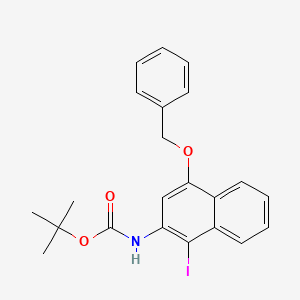

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-[4-(4-Bromophenyl)-6-phenyl-1,3,5-triazin-2-yl]-9H-Carbazole](/img/structure/B3107625.png)

![(4aR,7aR)-octahydrocyclopenta[b][1,4]oxazine](/img/structure/B3107635.png)

![5-[(2-Iodophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B3107650.png)

![(S)-2-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B3107671.png)